3,5-Dichloro-4-(piperidin-1-yl)aniline

Catalog No.
S865761
CAS No.
147351-43-7
M.F
C11H14Cl2N2
M. Wt
245.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-(piperidin-1-yl)aniline

CAS Number

147351-43-7

Product Name

3,5-Dichloro-4-(piperidin-1-yl)aniline

IUPAC Name

3,5-dichloro-4-piperidin-1-ylaniline

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

InChI

InChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2

InChI Key

CRDXXEBOXOCXCN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl

3,5-Dichloro-4-(piperidin-1-yl)aniline (CAS: 147351-43-7) is a highly specialized, sterically hindered di-halogenated aniline primarily procured as a critical building block for advanced medicinal chemistry, notably in the synthesis of checkpoint kinase 1 (Chk1) inhibitors such as 1,7-diazacarbazole derivatives [1]. The symmetric 3,5-dichloro substitution pattern forces the para-piperidine ring into an orthogonal conformation relative to the aniline core, fundamentally altering the molecule's electronic distribution, 3D spatial geometry, and metabolic vulnerability compared to unhindered analogs [2]. For procurement teams and process chemists, this compound represents an essential precursor when downstream target specifications demand high Fsp3 character, restricted bond rotation, and robust protection against cytochrome P450-mediated aromatic oxidation.

Procurement Fit

Synthetic intermediate for medicinal chemistry and agrochemical research programs
Unique 3,5-dichloro-4-piperidinyl substitution pattern distinguishes from simpler aniline derivatives
Multiple purity grades and QC documentation options available for different research stages

Substituting 3,5-dichloro-4-(piperidin-1-yl)aniline with generic alternatives like 4-(piperidin-1-yl)aniline or mono-chlorinated variants (e.g., 3-chloro-4-(piperidin-1-yl)aniline) results in critical failures during both synthesis and downstream application [1]. Unhindered analogs allow the piperidine ring to adopt a coplanar conformation, which increases electron donation into the phenyl ring, altering the aniline's nucleophilicity and leading to unpredictable yields in Buchwald-Hartwig aminations or amide couplings. More importantly, the lack of dual ortho-chlorine steric shielding leaves the aromatic ring highly susceptible to oxidative metabolism, drastically reducing the in vivo half-life of the resulting active pharmaceutical ingredients (APIs) [2]. Therefore, strict procurement of the 3,5-dichloro variant is non-negotiable for achieving the required metabolic stability and precise binding pocket geometry in targeted kinase inhibitors.

Substitution Risk

Removing chlorine substituents
Using 4-(piperidin-1-yl)aniline eliminates the 3,5-dichloro pattern, which may lower lipophilicity and remove synthetic handles for further functionalization.
Omitting the piperidine ring
3,5-Dichloroaniline lacks the basic amine center, which can alter target engagement and solubility modulation in downstream molecules.
Combined substituent context
The specific combination of chlorine and piperidine is required for reactivity profiles cited in kinase inhibitor synthesis; partial analogs may not transfer directly.

Amine Basicity and pKa Shift

The dual electron-withdrawing inductive effects of the 3,5-dichloro substituents significantly depress the basicity and nucleophilicity of the primary amine. While the generic comparator 4-(piperidin-1-yl)aniline exhibits an aniline pKa of approximately 5.0–5.5, the symmetric 3,5-dichloro substitution drops the pKa to an estimated 2.5–3.0 (analogous to the established pKa of 2.37 for 3,5-dichloroaniline) [1]. This ~2.5 log unit reduction fundamentally changes the compound's reactivity profile, necessitating specialized ligands (e.g., BrettPhos) or harsher conditions for successful C-N cross-coupling compared to unhindered anilines.

Evidence DimensionAniline pKa / Nucleophilicity
Target Compound DataEstimated pKa ~2.5–3.0
Comparator Or Baseline4-(piperidin-1-yl)aniline (pKa ~5.0–5.5)
Quantified Difference~2.5 log unit reduction in basicity
ConditionsAqueous standard conditions (extrapolated from 3,5-dichloroaniline baseline)

Process chemists must procure this specific compound knowing it requires optimized, specialized coupling protocols rather than generic amination conditions.

Lipophilicity
Reported
XLogP 3.5 Δ +1.4 / +0.6 vs. analogs
Supports lipophilicity-driven permeability assessment
Computed XLogP3-AA; experimental logP may differ

Conformational Orthogonality and Fsp3 Character

The symmetric steric clash between the bulky piperidine ring and the two flanking chlorine atoms forces the piperidine into a highly twisted, near-orthogonal conformation relative to the phenyl plane (dihedral angle >70°). In contrast, the generic comparator 4-(piperidin-1-yl)aniline maintains a near-coplanar geometry (dihedral angle <20°) to maximize resonance [1]. This forced orthogonality in the target compound increases the three-dimensional character (Fsp3) of the resulting API, which is a critical parameter for improving aqueous solubility and target specificity in deep kinase pockets.

Evidence DimensionPiperidine-Phenyl Dihedral Angle
Target Compound Data>70° (Orthogonal twist)
Comparator Or Baseline4-(piperidin-1-yl)aniline (<20° coplanar)
Quantified Difference>50° increase in dihedral twist
ConditionsMinimum energy conformation / steric A-value clash

Procuring the 3,5-dichloro variant guarantees the specific 3D spatial projection required for high-affinity binding in sterically constrained enzymatic pockets.

Purity & Documentation
Data to verify
98% with NMR/HPLC/GC vs. 95% (COA/SDS only)
Batch-specific QC may reduce impurity interference risk
Vendor-dependent; confirm documentation at procurement

Metabolic Shielding Against CYP450 Oxidation

Unhindered anilines are notorious for rapid Phase I metabolism, specifically ortho-hydroxylation by CYP450 enzymes. The symmetric inclusion of chlorine atoms at the 3 and 5 positions completely blocks these metabolically vulnerable sites while simultaneously providing a steric shield around the piperidine nitrogen, reducing oxidative dealkylation [1]. Compared to derivatives synthesized from 4-(piperidin-1-yl)aniline, APIs derived from 3,5-dichloro-4-(piperidin-1-yl)aniline exhibit significantly lower intrinsic clearance (CLint) in human liver microsomes, making it an essential precursor for viable drug candidates [2].

Evidence DimensionMetabolic Vulnerability (Aromatic Hydroxylation)
Target Compound DataMeta-positions blocked; high steric shielding
Comparator Or Baseline4-(piperidin-1-yl)aniline (Meta-positions open; high CYP450 clearance)
Quantified DifferenceComplete blockage of ortho-to-amine aromatic oxidation sites
ConditionsIn vitro human liver microsome (HLM) stability models

Selecting this specific halogenated precursor is critical for extending the pharmacokinetic half-life of the final synthesized therapeutic.

Molecular Weight
Reported
245.14 g/mol Fragment-like range
Supports fragment-based design and lead optimization
Computed; verify batch-specific MW if required
Storage Condition
Vendor specification
2–8 °C (refrigerated) vs. ambient for simpler analogs
Cold-chain logistics may impact procurement planning
Check vendor storage instructions upon ordering
Patent Citation
Class-level
US-9096593-B2 kinase modulation
Supports exploration as kinase inhibitor synthetic intermediate
Context-dependent; verify synthetic route relevance

Chk1 Inhibitor Synthesis

As detailed in patent literature, 3,5-dichloro-4-(piperidin-1-yl)aniline is a direct precursor for 1,7-diazacarbazole-based Chk1 inhibitors [1]. The steric bulk and specific conformation of the 3,5-dichloro-piperidine motif are essential for fitting into the kinase ATP-binding pocket while resisting rapid metabolic degradation, making it the optimal choice for oncology drug discovery programs.

High-Fsp3 Library Scaffold Development

For combinatorial chemistry libraries aiming to escape 'flatland' (planar aromatic molecules), this compound provides a rigid, orthogonal 3D vector. The forced twist of the piperidine ring ensures that downstream amides or ureas synthesized from this aniline will possess high 3D character, improving their physicochemical properties and solubility profiles compared to libraries built on unhindered anilines [2].

Agrochemical Active Ingredient Development

The robust metabolic stability imparted by the 3,5-dichloro substitution makes this building block highly suitable for developing next-generation fungicides or herbicides. The halogenation pattern ensures environmental persistence and resistance to rapid enzymatic breakdown in target pests or soil microbes, outperforming non-halogenated piperidinyl-anilines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growing
Balanced lipophilicity and fragment-like molecular weight
Verify kinase modulation utility of derived compounds
High-purity chemical probe synthesis
High-purity grade with comprehensive batch analytical reports
Impurity profiling for SAR confidence
Agrochemical intermediate diversification
3,5-dichloro substitution pattern with piperidine handle
Confirm suitability for agrochemical scaffold derivatization
Virtual screening library inclusion
Well-characterized computed properties (XLogP, TPSA)
Validate docking scores in target-based virtual screens

XLogP3

3.5

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